molecular formula C25H28ClIN2O3 B4232520 2-[4-[(benzylamino)methyl]-2-ethoxy-6-iodophenoxy]-N-(4-methylphenyl)acetamide;hydrochloride

2-[4-[(benzylamino)methyl]-2-ethoxy-6-iodophenoxy]-N-(4-methylphenyl)acetamide;hydrochloride

Cat. No.: B4232520
M. Wt: 566.9 g/mol
InChI Key: QFISMOTZZZZZDR-UHFFFAOYSA-N
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Description

2-[4-[(benzylamino)methyl]-2-ethoxy-6-iodophenoxy]-N-(4-methylphenyl)acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzylamino group, an ethoxy group, and an iodophenoxy group, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(benzylamino)methyl]-2-ethoxy-6-iodophenoxy]-N-(4-methylphenyl)acetamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the iodination of a phenol derivative, followed by the introduction of the ethoxy group through an etherification reaction. The benzylamino group can be introduced via a reductive amination reaction, and the final acetamide group is formed through an acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(benzylamino)methyl]-2-ethoxy-6-iodophenoxy]-N-(4-methylphenyl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-[(benzylamino)methyl]-2-ethoxy-6-iodophenoxy]-N-(4-methylphenyl)acetamide;hydrochloride involves its interaction with specific molecular targets. The benzylamino group may interact with enzymes or receptors, modulating their activity. The iodophenoxy group could facilitate binding to specific sites, enhancing the compound’s efficacy. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(methylamino)methyl]-2-ethoxy-6-iodophenoxy}-N-(4-methylphenyl)acetamide hydrochloride
  • 2-{4-[(ethylamino)methyl]-2-ethoxy-6-iodophenoxy}-N-(4-methylphenyl)acetamide hydrochloride

Uniqueness

2-[4-[(benzylamino)methyl]-2-ethoxy-6-iodophenoxy]-N-(4-methylphenyl)acetamide;hydrochloride is unique due to the presence of the benzylamino group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

2-[4-[(benzylamino)methyl]-2-ethoxy-6-iodophenoxy]-N-(4-methylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27IN2O3.ClH/c1-3-30-23-14-20(16-27-15-19-7-5-4-6-8-19)13-22(26)25(23)31-17-24(29)28-21-11-9-18(2)10-12-21;/h4-14,27H,3,15-17H2,1-2H3,(H,28,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFISMOTZZZZZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC2=CC=CC=C2)I)OCC(=O)NC3=CC=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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